molecular formula C7H14N2O4S2 B2795009 N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide CAS No. 2097882-93-2

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide

Cat. No. B2795009
CAS RN: 2097882-93-2
M. Wt: 254.32
InChI Key: SAWNDEZGQZTKMT-UHFFFAOYSA-N
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Description

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide, also known as Ets-5 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in treating various diseases.

Scientific Research Applications

Antifilarial Activity

A study by Brienne et al. (1987) synthesized two series of compounds, including ethynesulfonamides, and evaluated them for antifilarial activity against Molinema dessetae. Certain compounds showed marked macrofilaricidal activity in vivo without microfilaricidal activity, suggesting potential development and testing as macrofilaricides (Brienne et al., 1987).

Endothelin Receptor Antagonism

Harada et al. (2001) reported on ethenesulfonamide and ethanesulfonamide derivatives as a novel class of orally active endothelin-A receptor antagonists. They explored structure-activity relationships and found that certain modifications led to compounds with significant oral activity in inhibiting the endothelin-induced pressor response (Harada et al., 2001).

Synthesis and Biological Screening of Ethylated Sulfonamides

A study by Irshad et al. (2016) focused on synthesizing a new series of ethylated sulfonamides and evaluated their inhibition properties against various enzymes and bacterial strains. Some compounds demonstrated good antibacterial properties and were moderate inhibitors of specific enzymes, highlighting their potential in medicinal chemistry (Irshad et al., 2016).

properties

IUPAC Name

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S2/c1-2-14(10,11)8-4-6-9-5-3-7-15(9,12)13/h2,8H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWNDEZGQZTKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)NCCN1CCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide

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